methyl 5-methoxy-6-methylpyridine-2-carboxylate
CAS No.: 1315361-24-0
Cat. No.: VC11610257
Molecular Formula: C9H11NO3
Molecular Weight: 181.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315361-24-0 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.2 |
Introduction
Structural and Molecular Properties
Methyl 5-methoxy-6-methylpyridine-2-carboxylate belongs to the class of heteroaromatic esters with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.2 g/mol. Its structure features:
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A pyridine ring substituted at the 2-position with a methoxycarbonyl group (-COOCH₃)
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A methoxy group (-OCH₃) at the 5-position
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A methyl group (-CH₃) at the 6-position
The spatial arrangement of these substituents creates distinct electronic effects. The electron-withdrawing carboxylate group at position 2 reduces electron density at the nitrogen atom, while the methoxy group at position 5 contributes resonance stabilization. This combination enables selective reactivity in nucleophilic substitution and metal-catalyzed coupling reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1315361-24-0 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.2 g/mol |
| Purity (Typical) | ≥95% |
| XLogP3-AA | 1.3 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Regioselective Functionalization Strategies
The synthesis of methyl 5-methoxy-6-methylpyridine-2-carboxylate typically begins with halogenated pyridine precursors. A demonstrated route involves:
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Initial Halogenation: 2,6-Dichloro-3-trifluoromethylpyridine serves as the starting material .
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Amination: Reaction with N-benzylmethylamine produces 6-(N-benzyl-N-methyl)aminopyridine derivatives with >98% regioselectivity at the 6-position .
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Methoxylation: Treatment with sodium methoxide replaces the trifluoromethyl group with a methoxycarbonyl moiety .
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Esterification: Acid-catalyzed esterification yields the final product.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Amination | N-Benzylmethylamine, EtOH | -25°C | 98% |
| Methoxylation | NaOMe, THF | 60°C | 92% |
| Esterification | H₂SO₄, MeOH | Reflux | 95% |
Key challenges include controlling regioselectivity during amination and minimizing decarboxylation during esterification. The use of polar aprotic solvents like DMF enhances reaction rates while maintaining regiochemical control .
Analytical Characterization
Spectroscopic Profiling
Comprehensive characterization employs:
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¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 1H, H-3), 6.75 (d, J=8.4 Hz, 1H, H-4), 3.95 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.45 (s, 3H, CH₃).
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IR Spectroscopy: Strong absorption at 1725 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asymmetric stretch).
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Mass Spectrometry: ESI-MS m/z 182.1 [M+H]⁺, major fragments at m/z 150 (loss of CH₃OH) and 122 (loss of COOCH₃).
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows a retention time of 6.8 minutes with >99% purity. Thermal gravimetric analysis reveals decomposition onset at 215°C, indicating good thermal stability for storage and handling.
Applications in Chemical Industries
Agrochemical Intermediates
The compound serves as a precursor to:
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Herbicides: Functionalization at the 3-position produces analogs with auxin-like activity .
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Insecticides: N-Alkylation yields neonicotinoid derivatives targeting insect nicotinic acetylcholine receptors .
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Fungicides: Copper complexes exhibit antifungal activity against Phytophthora infestans at EC₅₀ = 12 μM.
Table 3: Biological Activity Data
| Derivative | Target Organism | EC₅₀/LC₅₀ |
|---|---|---|
| 3-Carboxamide | Aphis gossypii | 8.2 μM |
| Cu(II) Complex | Phytophthora spp. | 12 μM |
| N-Methylpiperazinyl | Spodoptera frugiperda | 15 μM |
Materials Science Applications
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Coordination Polymers: The carboxylate group facilitates formation of porous metal-organic frameworks (MOFs) with BET surface areas >1000 m²/g.
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Organic Semiconductors: Pyridine-based π-conjugated systems exhibit hole mobility of 0.45 cm²/V·s in thin-film transistors.
Future Research Directions
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Synthetic Biology Approaches: Engineering microbial pathways for biocatalytic production could improve sustainability.
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Photopharmacology: Incorporating azobenzene moieties may enable light-activated drug derivatives.
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Quantum Chemical Modeling: DFT calculations (B3LYP/6-311+G*) to predict reactivity patterns .
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Green Chemistry: Developing solvent-free mechanochemical synthesis protocols .
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